Sodium copper chlorophyllin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium copper chlorophyllin A is a semi-synthetic, water-soluble derivative of chlorophyll. It is created by replacing the magnesium atom in the chlorophyll molecule with copper and converting the phytol side chain into a sodium salt. This compound is known for its bright green color and is used in various applications, including as a food additive and in alternative medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium copper chlorophyllin A typically involves several steps:
Saponification: Chlorophyll is extracted from plant material using solvents like acetone or ethanol. .
Copper Substitution: The saponified chlorophyll is treated with copper sulfate, replacing the central magnesium atom with copper
Purification: The resulting mixture is purified through filtration and precipitation to obtain this compound
Industrial Production Methods
Industrial production methods for this compound follow similar steps but are optimized for efficiency and cost-effectiveness. These methods often involve continuous processes for saponification, copper substitution, and purification, reducing the need for solvent use and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Sodium copper chlorophyllin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorin compounds.
Reduction: Reduction reactions can modify its structure, affecting its color and solubility.
Substitution: Substitution reactions can occur at the copper center or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Copper sulfate is commonly used for copper substitution
Major Products Formed
The major products formed from these reactions include various chlorin derivatives, which can have different colors and solubilities depending on the specific reaction conditions .
Scientific Research Applications
Sodium copper chlorophyllin A has a wide range of scientific research applications:
Chemistry: It is used as a green pigment and in studies of photodynamic therapy.
Biology: It has been studied for its antioxidant and antimutagenic properties.
Medicine: It is used as an internal deodorant and in wound healing
Industry: It is used as a food colorant and in the production of hydrogels.
Mechanism of Action
Sodium copper chlorophyllin A exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.
Antimutagenic Activity: It forms tight molecular complexes with mutagens, preventing them from interacting with DNA.
Anti-inflammatory Activity: It inhibits inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Chlorophyll a: The natural form of chlorophyll with magnesium as the central atom.
Chlorophyll b: Similar to chlorophyll a but with a different side chain.
Copper chlorophyllin b: Another copper derivative of chlorophyll with slightly different properties.
Uniqueness
Sodium copper chlorophyllin A is unique due to its water solubility and stability, making it suitable for a wide range of applications compared to its natural counterparts .
Properties
Molecular Formula |
C34H39CuN4Na3O6 |
---|---|
Molecular Weight |
732.2 g/mol |
IUPAC Name |
copper;trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide-2-carboxylate |
InChI |
InChI=1S/C34H42N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,22-23,26-27,33,35,38H,1,8-14H2,2-6H3,(H,39,40)(H,41,42)(H,43,44);;;;/q-2;+2;3*+1/p-3 |
InChI Key |
RQWRYAAIYLCLCD-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=C2CC3C(=C(C(N3)C(C4=C(C(=C([N-]4)CC5C(=C(C(N5)CC(=C1C)[N-]2)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C.[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.